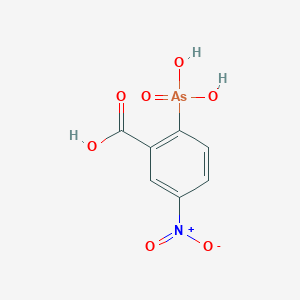![molecular formula C11H6O3 B14734926 6H-Furo[2,3-g][1]benzopyran-6-one CAS No. 6457-94-9](/img/structure/B14734926.png)
6H-Furo[2,3-g][1]benzopyran-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Furo2,3-gbenzopyran-6-one is an organic compound characterized by a unique structure that includes both furan and benzopyran rings. This compound is known for its potential biological activities, including antimicrobial and antioxidant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Furo2,3-gbenzopyran-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of copper(I) bromide to promote the substitution of 2-bromobenzofuran-3-carboxylic acid with dimedone, followed by lactonization . This method requires precise control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
6H-Furo2,3-gbenzopyran-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups, into the molecule.
Reduction: This reaction can reduce double bonds or carbonyl groups within the molecule.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may yield halogenated or alkylated derivatives .
Applications De Recherche Scientifique
6H-Furo2,3-gbenzopyran-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for various chemical products
Mécanisme D'action
The mechanism of action of 6H-Furo2,3-gbenzopyran-6-one involves its interaction with specific molecular targets and pathways. For example, it may exert its antimicrobial effects by disrupting bacterial cell membranes or inhibiting key enzymes involved in bacterial metabolism. Its antioxidant properties may be due to its ability to scavenge free radicals and prevent oxidative damage to cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Psoralen: Known for its use in phototherapy, psoralen has a similar furanocoumarin structure and shares some biological activities with 6H-Furobenzopyran-6-one.
Uniqueness
6H-Furo2,3-gbenzopyran-6-one is unique due to its specific ring structure and the combination of furan and benzopyran rings. This unique structure contributes to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
6457-94-9 |
|---|---|
Formule moléculaire |
C11H6O3 |
Poids moléculaire |
186.16 g/mol |
Nom IUPAC |
furo[2,3-g]chromen-6-one |
InChI |
InChI=1S/C11H6O3/c12-11-2-1-7-5-9-8(3-4-13-9)6-10(7)14-11/h1-6H |
Clé InChI |
HFIBDCBPROTZBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)OC2=CC3=C(C=C21)OC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


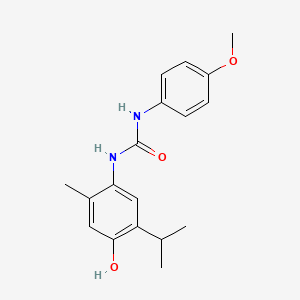
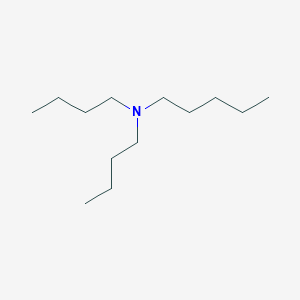
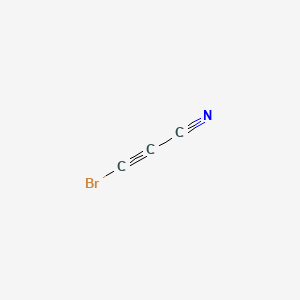
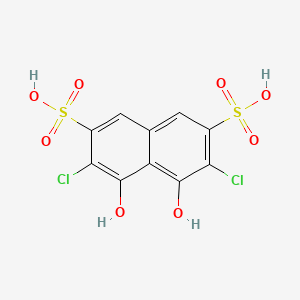

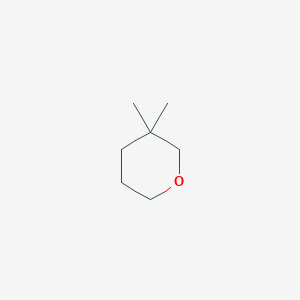
![Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate](/img/structure/B14734872.png)
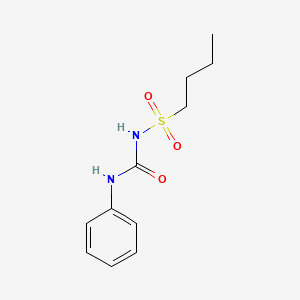
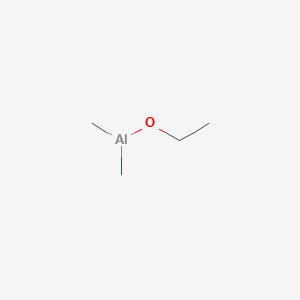
![11H-Indolizino[8,7-b]indole](/img/structure/B14734890.png)
